Iodoacetone

Description

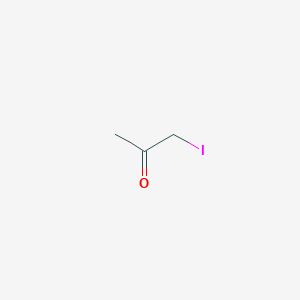

Structure

3D Structure

Properties

IUPAC Name |

1-iodopropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5IO/c1-3(5)2-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFSXBPMNKAUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184260 | |

| Record name | Iodoacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3019-04-3 | |

| Record name | 2-Propanone, 1-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3019-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodoacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003019043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodoacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodoacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Iodoacetone chemical formula and structure

An In-depth Technical Guide to Iodoacetone for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (1-iodo-2-propanone) is an organoiodine compound that serves as a valuable reagent in various chemical and biological applications. As an α-haloketone, its reactivity is characterized by the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bonded to the iodine atom. This dual reactivity makes it a versatile building block in organic synthesis and a potent tool in biochemical studies for probing protein structure and function. This guide provides a comprehensive overview of this compound's chemical properties, synthesis, and its application as a covalent modifier of proteins, particularly as an enzyme inhibitor.

Chemical Formula and Structure

The chemical formula for this compound is C₃H₅IO.[1] It consists of a three-carbon acetone backbone with an iodine atom substituting one of the methyl hydrogens.

Caption: Chemical structure of this compound (1-iodo-2-propanone).

Physicochemical Properties

This compound is a yellow liquid at standard conditions and is soluble in ethanol.[1] Its key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₅IO | [1] |

| Molar Mass | 183.976 g·mol⁻¹ | [1] |

| Appearance | Yellow liquid | [1] |

| Density | 2.0 ± 0.1 g/cm³ | [1] |

| Boiling Point | 163.1 °C (436.2 K) | [1] |

| Vapor Pressure | 2.1 ± 0.3 mmHg | [1] |

| CAS Number | 3019-04-3 | [1] |

Synthesis of this compound

This compound can be synthesized through two primary methods: the direct, acid-catalyzed iodination of acetone and the Finkelstein reaction, which involves a halogen exchange from chloroacetone.

Acid-Catalyzed Iodination of Acetone

This method involves the reaction of acetone with elemental iodine in the presence of an acid catalyst. The reaction proceeds via the enol form of acetone.[1][2]

Caption: Workflow for the acid-catalyzed synthesis of this compound.

Halogen Exchange (Finkelstein Reaction)

An alternative and common laboratory-scale synthesis involves the reaction of chloroacetone with an alkali metal iodide, such as potassium iodide (KI) or sodium iodide (NaI), in a suitable solvent like acetone or ethanol. This is a nucleophilic substitution reaction (Sₙ2 mechanism) where the iodide ion displaces the chloride ion.[3]

Experimental Protocols

Synthesis via Acid-Catalyzed Iodination of Acetone

This protocol is a representative procedure based on the acid-catalyzed iodination of acetone.

Materials:

-

Acetone

-

Iodine (I₂)

-

Phosphoric acid (H₃PO₄) or other suitable acid catalyst

-

Sodium bicarbonate or calcium carbonate for neutralization

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask, dissolve a molar excess of acetone in a suitable solvent.

-

Add elemental iodine (1 equivalent) to the acetone solution.

-

Add a catalytic amount of phosphoric acid to the mixture.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the characteristic iodine color.[4]

-

Once the reaction is complete, neutralize the excess acid by adding sodium bicarbonate or calcium carbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the this compound into an organic solvent like dichloromethane.

-

Wash the organic layer with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by vacuum distillation.

Safety Note: this compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Protein Modification and Enzyme Inhibition Assay

This compound is a widely used alkylating agent for the modification of cysteine residues in proteins. The nucleophilic thiol group of cysteine attacks the α-carbon of this compound, displacing the iodine and forming a stable thioether linkage. This covalent modification is often irreversible and can be used to inhibit enzymes that rely on a catalytic cysteine residue.

Protocol for Cysteine Alkylation: This is a general protocol for the alkylation of cysteine residues in a protein sample.

Materials:

-

Protein sample containing cysteine residues

-

Dithiothreitol (DTT) for reduction of disulfide bonds

-

This compound

-

Buffer solution (e.g., Tris-HCl or HEPES, pH 7.5-8.5)

-

Quenching reagent (e.g., excess DTT or β-mercaptoethanol)

Procedure:

-

Dissolve the protein sample in the buffer to a known concentration.

-

To ensure cysteine residues are available for alkylation, reduce any existing disulfide bonds by adding DTT to a final concentration of 5-10 mM. Incubate at 37°C for 1 hour.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Add the this compound stock solution to the reduced protein sample to a final concentration that is in molar excess of the DTT (e.g., 20-50 mM).

-

Incubate the reaction mixture in the dark at room temperature for 1-2 hours.

-

Quench the reaction by adding an excess of a thiol-containing reagent like DTT or β-mercaptoethanol to react with any unreacted this compound.

-

The modified protein can then be purified from the excess reagents by dialysis, gel filtration, or HPLC.

Mechanism of Action as an Enzyme Inhibitor

The primary mechanism of action of this compound as an enzyme inhibitor is the irreversible covalent modification of nucleophilic amino acid residues, most notably cysteine.

Caption: Mechanism of irreversible enzyme inhibition by this compound via cysteine alkylation.

This modification of a critical cysteine residue within an enzyme's active site can lead to a complete loss of catalytic activity. The specificity of this compound for cysteine residues makes it a useful tool for identifying cysteine-dependent enzymes and for probing the role of specific cysteine residues in protein function. While this compound is highly reactive towards cysteines, at high concentrations or prolonged incubation times, it may also react with other nucleophilic residues such as histidine, lysine, and methionine.

Applications in Research and Drug Development

-

Enzyme Inhibition Studies: this compound is frequently used as a model irreversible inhibitor to study the kinetics and mechanism of enzyme inactivation.

-

Proteomics and Chemical Biology: As a cysteine-reactive probe, this compound and its derivatives are used to identify and quantify reactive cysteine residues in complex proteomes, providing insights into their functional roles.

-

Organic Synthesis: The electrophilic nature of this compound makes it a valuable synthon for the synthesis of various heterocyclic and carbocyclic compounds.[3]

-

Antimicrobial Research: this compound has been shown to have activity against certain microorganisms, including bacteria and fungi.

Conclusion

This compound is a potent and versatile chemical tool with significant applications in both chemistry and biology. Its ability to selectively and irreversibly modify cysteine residues makes it an invaluable reagent for studying protein function and for the development of targeted covalent inhibitors. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective and safe use in a research setting.

References

An In-depth Technical Guide to the Synthesis of Iodoacetone from Acetone and Iodine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of iodoacetone from acetone and iodine. It details the underlying chemical principles, experimental protocols, and quantitative data to support researchers in the effective preparation of this valuable reagent.

Introduction

This compound (1-iodopropan-2-one) is an organoiodine compound with the chemical formula C₃H₅IO.[1] It serves as a versatile building block in organic synthesis, particularly in the alkylation of nucleophiles and as a precursor for various heterocyclic compounds. Its reactivity is primarily attributed to the presence of a labile iodine atom alpha to a carbonyl group. This guide focuses on the direct synthesis of this compound via the acid-catalyzed iodination of acetone.

Reaction Mechanism and Kinetics

The synthesis of this compound from acetone and iodine proceeds via an acid-catalyzed α-halogenation reaction.[2][3] The reaction is understood to occur in two main stages:

-

Acid-Catalyzed Enolization: In the presence of an acid catalyst (H⁺), acetone undergoes tautomerization to its enol form. This is the rate-determining step of the overall reaction.[4]

-

Electrophilic Attack: The electron-rich double bond of the enol tautomer acts as a nucleophile and attacks a molecule of iodine (I₂), which acts as the electrophile. This is a rapid step that leads to the formation of this compound and hydrogen iodide (HI).[4]

The overall reaction can be represented as:

C₃H₆O + I₂ → C₃H₅IO + HI[1]

Kinetic studies have shown that the reaction is first order with respect to acetone and the acid catalyst, and zero order with respect to iodine.[5] This indicates that the rate of the reaction is independent of the iodine concentration and is primarily dependent on the rate of enol formation.

Experimental Protocols

While many literature sources focus on the kinetics of the iodination of acetone, detailed preparative procedures are less common. The following protocol is a synthesis of information gathered from various sources to provide a practical method for the laboratory-scale preparation of this compound.

Materials and Equipment

| Material/Equipment | Specification |

| Acetone (C₃H₆O) | Reagent grade, anhydrous |

| Iodine (I₂) | Crystalline, reagent grade |

| Acid Catalyst | e.g., Hydrochloric acid (HCl, concentrated) or Phosphoric acid (H₃PO₄, 85%) |

| Deionized Water | |

| Sodium thiosulfate (Na₂S₂O₃) | 10% aqueous solution (for quenching) |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution (for neutralization) |

| Magnesium sulfate (MgSO₄) | Anhydrous (for drying) |

| Organic Solvent | e.g., Diethyl ether or Dichloromethane |

| Round-bottom flask | Appropriate size for the reaction scale |

| Reflux condenser | |

| Separatory funnel | |

| Distillation apparatus | For purification |

| Magnetic stirrer and stir bar | |

| Heating mantle |

Reaction Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetone and deionized water.

-

Addition of Catalyst: Slowly add the acid catalyst to the acetone-water mixture while stirring.

-

Addition of Iodine: In a separate container, dissolve the iodine in a minimal amount of acetone. Add this solution dropwise to the stirred, acidified acetone solution at room temperature. The characteristic brown color of iodine should gradually disappear as the reaction progresses.

-

Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the iodine color. The reaction is typically stirred at room temperature until the color has faded completely. Gentle heating may be applied to accelerate the reaction if necessary, but care should be taken to avoid the formation of byproducts.

-

Quenching: Once the reaction is complete (indicated by the disappearance of the brown color), cool the reaction mixture in an ice bath. Quench any unreacted iodine by the dropwise addition of a 10% sodium thiosulfate solution until the solution is colorless.

Work-up and Purification

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.

-

Washing: Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the solvent by rotary evaporation.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield a colorless to yellow liquid.[6][7]

Quantitative Data

Precise yield and purity data for the direct iodination of acetone are not widely reported in the literature, as many studies focus on kinetics. However, based on general principles of α-halogenation of ketones, the following can be expected:

| Parameter | Expected Value/Range | Notes |

| Yield | Moderate to Good | The yield can be influenced by reaction conditions such as temperature, reaction time, and the specific acid catalyst used. Careful control of stoichiometry is important to avoid poly-iodination. |

| Purity | >95% after distillation | Fractional distillation is crucial for removing unreacted acetone, solvent, and any potential byproducts. |

| Boiling Point | 163.1 °C at 760 mmHg | The boiling point will be lower under reduced pressure. |

| Density | ~2.0 g/cm³ |

Visualizations

Reaction Pathway

Caption: Acid-catalyzed synthesis of this compound from acetone and iodine.

Experimental Workflow

Caption: General experimental workflow for this compound synthesis.

Safety Considerations

-

This compound is a lachrymator and is toxic. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

-

Acetone is highly flammable. No open flames should be present in the laboratory.

-

Concentrated acids are corrosive. Handle with care.

Conclusion

The synthesis of this compound from acetone and iodine via acid catalysis is a fundamental and important reaction in organic chemistry. This guide has provided a detailed overview of the reaction mechanism, a practical experimental protocol, and expected quantitative outcomes. By following the outlined procedures and safety precautions, researchers can effectively synthesize this compound for their applications in drug development and other scientific endeavors. Further optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the specific experimental setup and scale.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 3. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. youtube.com [youtube.com]

- 7. Purification [chem.rochester.edu]

An In-Depth Technical Guide to the Physical and Chemical Properties of Iodoacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetone (1-iodopropan-2-one) is a reactive organoiodine compound that serves as a valuable tool in biochemical and pharmaceutical research. Its utility stems from its potent alkylating properties, particularly its ability to covalently modify nucleophilic residues in proteins, most notably cysteine. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and use, and an exploration of its impact on cellular signaling pathways.

Physical and Chemical Properties

This compound is a yellow liquid at room temperature and is characterized by the following properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅IO | [1] |

| Molecular Weight | 183.98 g/mol | [2] |

| Appearance | Yellow liquid | [1][2] |

| Density | 2.17 g/cm³ | [3] |

| Boiling Point | 163.1 °C at 760 mmHg | [1] |

| 68-69 °C at 24 Torr | [3] | |

| Melting Point | Not available | |

| Solubility | Slightly soluble in water. Soluble in ethanol, acetone, and other organic solvents. | [1][2] |

| Vapor Pressure | 2.1 mmHg at 25 °C | [1] |

| Refractive Index | 1.528 | [3] |

| CAS Number | 3019-04-3 | [2] |

Chemical Reactivity and Stability:

This compound is a reactive compound due to the presence of the electrophilic carbon adjacent to the iodine atom and the carbonyl group. It is known to be a lachrymator and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is sensitive to light and should be stored in a dark, cool place. This compound can undergo self-condensation over time and may decompose upon prolonged exposure to air and moisture.

Hazardous Reactions:

This compound is incompatible with strong oxidizing agents, strong bases, and reducing agents. Its reaction with bases can lead to decomposition and the formation of hazardous byproducts.

Experimental Protocols

Synthesis of this compound

There are two primary methods for the synthesis of this compound: the Finkelstein reaction and the direct iodination of acetone.

1. Synthesis via Finkelstein Reaction (from Chloroacetone)

This method involves a halogen exchange reaction, where the chlorine atom in chloroacetone is substituted by an iodine atom. The reaction is driven to completion by the precipitation of sodium chloride in acetone.

-

Materials:

-

Chloroacetone

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Methylene chloride (dichloromethane, DCM)

-

Ice bath

-

Round-bottom flask with a magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve chloroacetone in anhydrous acetone.

-

Cool the solution in an ice-water bath.

-

Gradually add sodium iodide to the cooled solution while stirring. The reaction is exothermic, and the temperature should be maintained between 20-30°C.

-

After the addition of sodium iodide is complete, continue stirring the reaction mixture for two hours at room temperature.

-

A precipitate of sodium chloride will form. Filter the reaction mixture to remove the precipitated salt.

-

Evaporate the filtrate in vacuo using a rotary evaporator to remove the acetone.

-

Dilute the residue with methylene chloride and filter again to remove any remaining salt.

-

The resulting solution contains this compound in methylene chloride. The solvent can be removed by evaporation if a neat product is desired, though purification by vacuum distillation is recommended for higher purity.

-

Workflow for Finkelstein Synthesis of this compound

Caption: Finkelstein synthesis of this compound from chloroacetone.

2. Synthesis via Direct Iodination of Acetone

This method involves the acid-catalyzed reaction of acetone with iodine. The reaction progress can be monitored by the disappearance of the characteristic color of iodine.

-

Materials:

-

Acetone

-

Iodine (I₂)

-

Hydrochloric acid (HCl, concentrated) or another suitable acid catalyst

-

Distilled water

-

Spectrometer (optional, for kinetic studies)

-

Thermostatic water bath (optional, for temperature control)

-

-

Procedure:

-

In a flask, prepare a solution of acetone and the acid catalyst in distilled water.

-

In a separate container, prepare a solution of iodine.

-

To initiate the reaction, add the iodine solution to the acetone-acid mixture.

-

The reaction mixture will initially have the characteristic yellow-brown color of iodine. Stir the mixture at a constant temperature (e.g., 25°C).

-

The reaction is complete when the color of the iodine has faded, indicating its consumption.

-

The product, this compound, is formed in the aqueous solution along with hydrogen iodide. Further purification steps, such as extraction and distillation, are necessary to isolate the pure compound.

-

Workflow for Direct Iodination of Acetone

Caption: Direct iodination of acetone to synthesize this compound.

Purification of this compound by Vacuum Distillation

Due to its relatively high boiling point and potential for decomposition at atmospheric pressure, vacuum distillation is the preferred method for purifying this compound.

-

Apparatus:

-

Round-bottom flask (distilling flask)

-

Short-path distillation head

-

Thermometer and adapter

-

Condenser

-

Receiving flask

-

Vacuum source (e.g., vacuum pump)

-

Cold trap

-

Heating mantle with a magnetic stirrer

-

Stir bar

-

-

Procedure:

-

Ensure all glassware is dry and free of cracks.

-

Place the crude this compound and a magnetic stir bar into the distilling flask. Do not fill the flask more than two-thirds full.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly greased to create a good seal.

-

Place a cold trap between the distillation apparatus and the vacuum source to protect the pump from corrosive vapors.

-

Begin stirring the crude this compound and start the vacuum pump to reduce the pressure in the system.

-

Once a stable vacuum is achieved, begin to gently heat the distilling flask using the heating mantle.

-

Collect the fraction that distills at the expected boiling point for this compound at the recorded pressure. A nomograph can be used to estimate the boiling point at reduced pressure.

-

After the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

-

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show two signals: a singlet for the methyl protons (CH₃) and a singlet for the methylene protons (CH₂I). The chemical shifts will be influenced by the adjacent carbonyl and iodine groups.

-

¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the carbonyl carbon (C=O), the methylene carbon bonded to iodine (CH₂I), and the methyl carbon (CH₃).

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of this compound will exhibit a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹. Other bands corresponding to C-H and C-I stretching and bending vibrations will also be present.

-

Biochemical Applications: Enzyme Inhibition

This compound is a widely used irreversible inhibitor of enzymes that contain a reactive cysteine residue in their active site. The inhibition occurs through the alkylation of the sulfhydryl group of cysteine via an Sₙ2 reaction.

General Protocol for Enzyme Inhibition Studies

This protocol provides a general framework for studying the inhibition of a cysteine-dependent enzyme (e.g., papain, a cysteine protease, or glyceraldehyde-3-phosphate dehydrogenase, GAPDH) by this compound.

-

Materials:

-

Purified enzyme (e.g., papain or GAPDH)

-

Appropriate buffer for the enzyme assay

-

Substrate for the enzyme (e.g., Nα-Benzoyl-L-arginine ethyl ester for papain; glyceraldehyde-3-phosphate and NAD⁺ for GAPDH)

-

This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

-

Spectrophotometer or plate reader to monitor the reaction

-

-

Procedure:

-

Enzyme and Substrate Preparation: Prepare solutions of the enzyme and its substrate in the appropriate assay buffer at the desired concentrations.

-

Inhibition Reaction:

-

Pre-incubate the enzyme with various concentrations of this compound (and a vehicle control) in the assay buffer for a defined period (e.g., 15-30 minutes) at a specific temperature. The incubation should be performed in the dark due to the light sensitivity of this compound.

-

-

Enzyme Activity Assay:

-

Initiate the enzymatic reaction by adding the substrate to the pre-incubated enzyme-inhibitor mixtures.

-

Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time, depending on the specific assay. For example, for GAPDH, the formation of NADH can be monitored at 340 nm.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme activity remaining as a function of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

-

Mechanism of Cysteine Alkylation by this compound

Caption: Sₙ2 mechanism of cysteine alkylation by this compound.

Effects on Cellular Signaling Pathways

The reactivity of this compound towards cysteine residues suggests that it can modulate the function of proteins involved in cellular signaling. While direct and specific studies on this compound's effects on many pathways are limited, its ability to act as an alkylating agent and induce oxidative stress provides insights into its potential impact on key signaling cascades like NF-κB and MAPK.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its activation is tightly controlled, in part, by the redox state of the cell.

-

Potential Mechanism of Interference:

-

This compound, as an alkylating agent, can potentially modify critical cysteine residues on proteins within the NF-κB signaling cascade. For instance, components of the IκB kinase (IKK) complex or NF-κB transcription factors themselves contain cysteines that are sensitive to redox modifications. Alkylation of these residues could inhibit their function and thereby suppress NF-κB activation.

-

By inducing oxidative stress, this compound can also indirectly affect NF-κB signaling, as this pathway is redox-sensitive.

-

Potential Inhibition of NF-κB Signaling by this compound

Caption: Potential points of inhibition of the NF-κB pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways (including ERK, JNK, and p38) are involved in a wide range of cellular processes, such as proliferation, differentiation, and apoptosis. These pathways are also sensitive to oxidative stress.

-

Potential Mechanism of Interference:

-

Similar to the NF-κB pathway, key proteins in the MAPK cascades, such as kinases and phosphatases, contain cysteine residues that are susceptible to alkylation by this compound. Modification of these residues could lead to either activation or inhibition of the pathway, depending on the specific protein and residue targeted.

-

The induction of oxidative stress by this compound can lead to the activation of stress-responsive MAPK pathways like JNK and p38.

-

Potential Modulation of MAPK Signaling by this compound

Caption: Potential modulation of MAPK signaling pathways by this compound.

Conclusion

This compound is a versatile and powerful reagent for researchers in the fields of biochemistry, cell biology, and drug development. Its ability to specifically target and covalently modify cysteine residues makes it an invaluable tool for studying enzyme mechanisms, identifying active site residues, and probing the role of specific proteins in cellular processes. A thorough understanding of its physical and chemical properties, as well as careful adherence to handling and experimental protocols, is essential for its safe and effective use in the laboratory. Further research is warranted to fully elucidate the specific effects of this compound on complex cellular signaling networks.

References

The Mechanism of Iodoacetone with Cysteine Residues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of iodoacetone with cysteine residues. It covers the core chemical principles, quantitative data on its reactivity, detailed experimental protocols, and its applications in research and drug development.

Core Mechanism of Action: S(_N)2 Alkylation

This compound is an organoiodine compound that acts as an alkylating agent, primarily targeting nucleophilic amino acid residues in proteins.[1] Its reactivity is dominated by the carbon-iodine bond, where the iodine atom serves as an excellent leaving group, making the adjacent α-carbon highly susceptible to nucleophilic attack.[1]

The primary target of this compound in a biological context is the thiol group (-SH) of cysteine residues.[1] Cysteine is a potent nucleophile, and its reaction with this compound proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[2][3] In this reaction, the sulfur atom of the cysteine thiol attacks the electrophilic carbon of this compound, displacing the iodide ion and forming a stable thioether bond.[4][5] This covalent modification is irreversible and effectively "caps" the cysteine residue, preventing it from forming disulfide bonds or participating in other reactions.[4][6]

The reactivity of the cysteine thiol group is highly dependent on its protonation state. The deprotonated form, the thiolate anion (-S⁻), is a much stronger nucleophile than the protonated thiol. Therefore, the reaction rate is significantly influenced by the pH of the environment and the pKa of the specific cysteine residue.

Quantitative Data

The reaction of iodo-compounds with cysteine residues has been characterized quantitatively, particularly in the context of enzyme inhibition. While specific kinetic data for this compound is not always readily available, data for the related compound iodoacetate can provide a useful reference for the reactivity of the iodoacetyl group.

| Cysteine Peptidase | Half-time (s) for Inhibition at 10 µM Iodoacetate |

| Papain | 30[7] |

| Cathepsin B | 156[7] |

| Cathepsin H | 592[7] |

Note: The reaction of iodoacetate with papain is notably faster than that of iodoacetamide due to ionic interactions in the active site. This difference is observed with other peptidases in the C1 family.[7]

Experimental Protocols

This compound and its derivatives are widely used in proteomics for the alkylation of cysteine residues prior to mass spectrometry analysis. This step is crucial to prevent the formation of disulfide bonds, which can interfere with protein digestion and peptide identification.[4][8]

In-Solution Alkylation of Proteins for Mass Spectrometry

This protocol describes a general procedure for the reduction and alkylation of proteins in solution.

Materials:

-

Protein sample

-

Denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in a suitable buffer like 100 mM Tris-HCl, pH 8.5)

-

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Alkylating agent: this compound or Iodoacetamide (IAA)

-

Quenching reagent: DTT or L-cysteine

Procedure:

-

Protein Solubilization and Denaturation: Dissolve the protein sample in the denaturing buffer.

-

Reduction: Add the reducing agent to a final concentration of 5-10 mM. Incubate for 30-60 minutes at an appropriate temperature (e.g., 56°C for DTT, room temperature for TCEP) to reduce all disulfide bonds.[9][10]

-

Alkylation: Cool the sample to room temperature. Add the alkylating agent (e.g., this compound or iodoacetamide) to a final concentration of 15-20 mM.[10] The reaction should be performed in the dark to prevent the degradation of the iodine-containing reagent.[9][10] Incubate for 30 minutes at room temperature.

-

Quenching: Quench the unreacted alkylating agent by adding a quenching reagent like DTT or L-cysteine to a final concentration of 5-10 mM.[9] Incubate for 15 minutes in the dark at room temperature.

-

Sample Preparation for Mass Spectrometry: The alkylated protein sample is now ready for downstream processing, such as buffer exchange, enzymatic digestion (e.g., with trypsin), and subsequent analysis by mass spectrometry.

Visualizations

Chemical Reaction Mechanism

Caption: S(_N)2 reaction of this compound with a cysteine residue.

Experimental Workflow for Proteomics

References

- 1. This compound | 3019-04-3 | Benchchem [benchchem.com]

- 2. Write the mechanism for the reaction of a cysteine side chain wit... | Study Prep in Pearson+ [pearson.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 5. Write the mechanism for the reaction of a cysteine residue with iodoaceti.. [askfilo.com]

- 6. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 7. MEROPS - the Peptidase Database [ebi.ac.uk]

- 8. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safe Handling of Iodoacetone in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetone (CAS No. 3019-04-3) is a reactive organoiodine compound with significant applications in chemical synthesis and biochemical research.[1] Its utility stems from its nature as an alkylating agent, which allows for the modification of various nucleophiles.[2] In proteomics, the related compound iodoacetamide is widely used to alkylate cysteine residues in proteins, preventing the formation of disulfide bonds and enabling accurate protein identification and quantification.[2][3][4] The reactivity of this compound, however, also underlies its potential toxicity, making strict adherence to safety protocols imperative for all laboratory personnel.

This technical guide provides a comprehensive overview of the safety precautions, handling procedures, and health hazards associated with this compound. It is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to work with this compound in a safe and controlled manner.

Hazard Identification and Classification

Primary Hazards:

-

Toxicity: Assumed to be toxic if ingested, inhaled, or absorbed through the skin. Alkylating agents as a class are known to be toxic and may have carcinogenic, mutagenic, and teratogenic properties.[5][6]

-

Irritation: Causes serious eye irritation.[6] May cause skin and respiratory tract irritation.[6]

-

Flammability: While this compound itself is a liquid, it is often handled in flammable solvents like acetone. Acetone is a highly flammable liquid and vapor.[6]

Quantitative Data Summary

Comprehensive toxicological data for this compound is limited. The following tables summarize available physical and chemical properties, as well as exposure limits for related compounds to provide a conservative framework for risk assessment.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3019-04-3 | [1] |

| Molecular Formula | C₃H₅IO | [1] |

| Molecular Weight | 183.98 g/mol | [1] |

| Appearance | Yellowish liquid | [1] |

| Boiling Point | 163.1 °C | [1] |

Table 2: Occupational Exposure Limits for Related Substances (for reference)

| Substance | Agency | Limit | Reference |

| Iodine | OSHA | Ceiling Limit: 0.1 ppm (1 mg/m³) | [7] |

| NIOSH | Ceiling Limit: 0.1 ppm (1 mg/m³) | [7] | |

| Acetone | OSHA | PEL (8-hr TWA): 1000 ppm (2400 mg/m³) | [8][9] |

| NIOSH | REL (10-hr TWA): 250 ppm (590 mg/m³) | [8] | |

| ACGIH | TLV (8-hr TWA): 500 ppm | [10] | |

| ACGIH | STEL: 750 ppm | [10] |

Note: PEL = Permissible Exposure Limit; REL = Recommended Exposure Limit; TLV = Threshold Limit Value; TWA = Time-Weighted Average; STEL = Short-Term Exposure Limit. These values are for iodine and acetone, not this compound itself, and should be used for guidance only.

Experimental Protocols

Synthesis of this compound from Chloroacetone

This protocol is based on a known metathesis reaction where the chlorine atom in chloroacetone is substituted by iodine.[11]

Materials:

-

Chloroacetone

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Stirrer

-

Condenser

-

Thermometer

-

Ice-water bath

-

Filtration apparatus

-

Rotary evaporator

-

Methylene chloride

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a stirrer, condenser, and thermometer, charge the flask with chloroacetone and anhydrous acetone.[11]

-

Slowly add sodium iodide to the reaction mixture. The reaction is exothermic, so maintain the temperature between 20°C and 30°C using an ice-water bath.[11]

-

After the addition of sodium iodide is complete, continue stirring the mixture for two hours.[11]

-

Filter the reaction mixture to remove the precipitated sodium chloride.[11]

-

Evaporate the filtrate in vacuo using a rotary evaporator.[11]

-

Dilute the residue with methylene chloride and filter again to remove any remaining salt.[11]

-

Wash the filtrate with water, dry over anhydrous magnesium sulfate, and evaporate in vacuo to obtain the this compound product.[11]

Quenching of Unreacted this compound

Unreacted α-halo ketones should be quenched before disposal. A common method involves reaction with a nucleophile.

Materials:

-

Reaction mixture containing unreacted this compound

-

Sodium thiosulfate solution (e.g., 10% w/v) or sodium bisulfite solution

-

Stirring apparatus

Procedure:

-

Cool the reaction mixture in an ice bath.

-

Slowly add an excess of sodium thiosulfate or sodium bisulfite solution to the stirred reaction mixture.

-

Continue stirring for at least one hour to ensure complete quenching of the this compound.

-

The quenched solution can then be disposed of as halogenated organic waste.

Decontamination of Spills

In case of a spill, immediate and appropriate action is crucial to prevent exposure and spread of contamination.

Materials:

-

Chemical spill kit (containing absorbent material, such as vermiculite or sand)

-

Sodium bicarbonate

-

Appropriate personal protective equipment (PPE)

-

Sealable waste container

Procedure:

-

Evacuate the immediate area of the spill.

-

Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Contain the spill with absorbent material from the spill kit.

-

For spills involving iodine-containing compounds, covering the spill with sodium bicarbonate can help to reduce the volatilization of iodine.

-

Carefully collect the absorbent material and place it in a sealable, labeled hazardous waste container.

-

Wipe the spill area with a cloth soaked in a suitable solvent (e.g., acetone, followed by soap and water), and place the cloth in the hazardous waste container.

-

Dispose of the waste as halogenated organic waste.

Disposal of this compound Waste

This compound and materials contaminated with it are considered hazardous waste and must be disposed of according to institutional and local regulations.

Procedure:

-

Collect all this compound waste, including quenched reaction mixtures, contaminated consumables, and spill cleanup materials, in a clearly labeled, sealed container.[5][12]

-

The waste should be segregated as "halogenated organic waste".[12][13][14]

-

Do not mix halogenated waste with non-halogenated waste to avoid increased disposal costs and complexities.[13][14]

-

Arrange for pickup and disposal by a licensed hazardous waste management company.

Mandatory Visualizations

Logical Workflow for Safe Handling of this compound

Caption: Logical workflow for the safe handling of this compound.

Signaling Pathway of Iodoacetamide-Induced Cysteine Alkylation

Caption: Iodoacetamide alkylates cysteine residues, leading to altered protein function.

Conclusion

This compound is a valuable reagent in research and development, but its inherent reactivity necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide has provided a framework for the safe handling of this compound, from preparation and use to cleanup and disposal. By adhering to these guidelines, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment. It is crucial to supplement this information with institution-specific safety protocols and to always consult the most recent Safety Data Sheet before handling any chemical.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 3. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide [mdpi.com]

- 4. Genomic and Proteomic Characterization of the Deltamethrin-Degrading Bacterium Paracoccus sp. P-2 [mdpi.com]

- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 6. pro-lab.co.uk [pro-lab.co.uk]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Iodine [cdc.gov]

- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetone [cdc.gov]

- 9. 1988 OSHA PEL Project - Acetone | NIOSH | CDC [archive.cdc.gov]

- 10. misclab.umeoce.maine.edu [misclab.umeoce.maine.edu]

- 11. EP0313272B1 - A method of inhibiting the growth of microorganisms in aqueous liquids - Google Patents [patents.google.com]

- 12. bucknell.edu [bucknell.edu]

- 13. campusoperations.temple.edu [campusoperations.temple.edu]

- 14. 7.2 Organic Solvents [ehs.cornell.edu]

Iodoacetone: A Technical Guide to its Solubility and Reactivity for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility and reactivity of iodoacetone, a crucial reagent in biochemical and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties and applications.

Executive Summary

This compound (C₃H₅IO) is a valuable alkylating agent used extensively in the study of proteins and enzyme mechanisms. Its reactivity, primarily with cysteine residues, allows for the probing of active sites and the development of enzyme inhibitors. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in experimental settings. This guide summarizes the available solubility data, provides a general protocol for solubility determination, and illustrates its mechanism of action through detailed diagrams.

Solubility of this compound

Data Presentation: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Rationale/Source |

| Ethanol | Soluble[1] | Commonly cited in chemical literature and safety data sheets. |

| Water | Slightly Soluble[2] | Mentioned in several chemical property databases. |

| Acetone | Soluble | A common solvent used in the synthesis of this compound, implying good solubility.[2] |

| Acetonitrile | Soluble | Another solvent used in the synthesis of this compound, suggesting good solubility.[2] |

| Diethyl Ether | Likely Soluble | As a polar aprotic solvent, it is expected to dissolve this compound. |

| Chloroform | Likely Soluble | Halogenated solvents often dissolve haloalkanes. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A highly polar aprotic solvent known for its broad solvency. |

| N,N-Dimethylformamide (DMF) | Likely Soluble | A polar aprotic solvent with strong solvating properties. |

| Toluene | Likely Sparingly Soluble | As a nonpolar aromatic solvent, solubility is expected to be limited. |

| Hexane | Likely Insoluble | As a nonpolar aliphatic solvent, significant solubility is not expected. |

Experimental Protocol: Determination of Solubility

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on the principle of saturation.

Objective: To determine the approximate solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Micropipettes

-

High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) system

Methodology:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation. b. Equilibrate the vial at a constant temperature (e.g., 25 °C) in a water bath or incubator for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

Sample Collection: a. After the equilibration period, cease agitation and allow the undissolved solid to settle. b. Centrifuge the vial to further separate the solid from the supernatant. c. Carefully withdraw a known volume of the clear supernatant using a micropipette.

-

Quantification: a. Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument. b. Analyze the diluted sample using a calibrated HPLC or GC-MS method to determine the concentration of this compound.

-

Calculation: a. Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. b. Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Mechanism of Action and Experimental Workflow

This compound's primary biochemical application stems from its ability to act as an alkylating agent, specifically targeting nucleophilic residues in proteins.

4.1 Signaling Pathway: Alkylation of Cysteine Residues

This compound irreversibly inhibits enzymes containing reactive cysteine residues in their active sites. The mechanism involves a nucleophilic attack by the thiolate anion of the cysteine residue on the electrophilic carbon atom of this compound, leading to the formation of a stable thioether bond and the displacement of the iodide ion. This covalent modification disrupts the enzyme's catalytic activity.

Figure 1. Mechanism of this compound alkylation of a cysteine residue.

4.2 Experimental Workflow: Studying Enzyme Inhibition

A typical workflow to investigate the inhibitory effect of this compound on a target enzyme involves a series of steps from initial screening to kinetic analysis.

Figure 2. Experimental workflow for studying enzyme inhibition by this compound.

Conclusion

This compound remains an indispensable tool for researchers in the life sciences. While a comprehensive quantitative database of its solubility in all common organic solvents is not currently available, its known solubility in polar solvents like ethanol, acetone, and acetonitrile provides a solid foundation for its application in experimental protocols. Its well-characterized reactivity as an alkylating agent of cysteine residues allows for precise studies of enzyme function and inhibition. The methodologies and diagrams presented in this guide are intended to facilitate the effective and informed use of this compound in research and development.

References

Reactivity of Iodoacetone Towards Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetone (C₃H₅IO) is a valuable reagent in biochemistry and drug discovery, primarily utilized for its ability to covalently modify nucleophilic amino acid residues within proteins.[1] This reactivity makes it a powerful tool for probing protein structure, function, and enzymatic mechanisms. As an α-haloketone, this compound's electrophilic nature, stemming from the iodine atom adjacent to a carbonyl group, drives its reactivity towards various nucleophilic centers in amino acid side chains. Understanding the specificity and kinetics of these reactions is crucial for its effective application as a chemical probe and in the development of covalent inhibitors. This guide provides a comprehensive overview of the reactivity of this compound with different amino acids, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Reactivity Profile of this compound with Amino Acids

This compound primarily reacts with amino acids containing nucleophilic side chains through an SN2 alkylation mechanism. The reactivity is highly dependent on the nucleophilicity of the amino acid side chain, which is in turn influenced by its pKa and the pH of the reaction medium.

Cysteine

Methionine

The thioether group of methionine is also susceptible to alkylation by iodo-compounds, though it is less reactive than the thiol group of cysteine. The reaction with iodoacetate has been shown to be relatively independent of pH in the range of 4 to 8.[3] Alkylation of methionine by iodine-containing reagents can lead to the formation of carbamidomethylated and carboxymethylated side chains, which can complicate proteomic analyses.[4][5]

Histidine

The imidazole ring of histidine can be alkylated by α-halo reagents like iodoacetate and iodoacetamide.[1] The reactivity is dependent on the nucleophilic character of the imidazole nitrogen, which can be enhanced within specific protein microenvironments.[1] Studies on the chemical modification of bromoperoxidase with iodoacetamide have shown that histidine residues can be modified.[6]

Lysine

The ε-amino group (-NH₂) of lysine is another potential target for alkylation by this compound. However, its reactivity is generally lower than that of cysteine and is more significant at higher pH values where the amino group is deprotonated. Side reactions involving the alkylation of lysine have been observed in proteomics studies using iodine-containing reagents.[4][7] Chemical modification studies have confirmed that the ε-amino groups of lysine residues can react with iodoacetamide.[6]

Aspartate and Glutamate

The carboxylate side chains of aspartate and glutamate are generally considered weak nucleophiles and are less reactive towards this compound under normal conditions.[8] However, some studies have reported off-target alkylation of glutamic acid residues by iodine-containing reagents in proteomics workflows.[4][7] It is proposed that in specific structural contexts, the carboxylate groups can be protonated and act as hydrogen bond donors, potentially increasing their reactivity.[9]

Arginine

The guanidinium group of arginine is a poor nucleophile due to its high pKa and resonance stabilization.[10][11][12] Therefore, it is generally considered unreactive towards alkylating agents like this compound.

Tyrosine

While the phenolic hydroxyl group of tyrosine can be a target for some modifying reagents, its reaction with this compound is not a primary alkylation pathway. However, iodine-containing reagents can participate in the iodination of the tyrosine ring, a distinct electrophilic aromatic substitution reaction.[13]

Quantitative Data on Amino Acid Reactivity

Quantitative kinetic data for the reaction of this compound with a wide range of amino acids is scarce in the literature. However, data for the closely related compound, iodoacetamide, provides a reasonable approximation of the relative reactivities. The following table summarizes the available quantitative and qualitative reactivity information.

| Amino Acid | Functional Group | Relative Reactivity with Iodo-compounds | Second-Order Rate Constant (k) with Iodoacetamide (M⁻¹s⁻¹) | Notes |

| Cysteine | Thiol (-SH) | Very High | ~1[2] | The thiolate (S⁻) is the reactive species. Reactivity is highly pH-dependent. |

| Methionine | Thioether (-S-CH₃) | Moderate | Data not readily available | Reactivity is less pH-dependent than cysteine.[3] |

| Histidine | Imidazole | Moderate | Data not readily available | Reactivity is dependent on the pKa of the imidazole ring and protein microenvironment.[1][6] |

| Lysine | ε-Amino (-NH₂) | Low to Moderate | Data not readily available | Reactivity increases with pH as the amino group deprotonates.[4][6][7] |

| Aspartate | Carboxylate (-COOH) | Low | Data not readily available | Generally considered a weak nucleophile.[8] Some off-target modifications reported.[4][7] |

| Glutamate | Carboxylate (-COOH) | Low | Data not readily available | Generally considered a weak nucleophile.[8] Some off-target modifications reported.[4][7] |

| Arginine | Guanidinium | Very Low | Data not readily available | The guanidinium group is a poor nucleophile.[10][11][12] |

| Tyrosine | Phenol (-OH) | Very Low (Alkylation) | Data not readily available | Can undergo iodination, but not significant alkylation.[13] |

Experimental Protocols

Kinetic Analysis of this compound Reactivity using Stopped-Flow Spectrophotometry

This protocol is adapted for determining the second-order rate constant of the reaction between this compound and a nucleophilic amino acid (e.g., Cysteine). The reaction can be monitored by the disappearance of a chromophoric indicator that reacts with the remaining free thiol groups.

Materials:

-

This compound solution (freshly prepared in a suitable buffer)

-

Amino acid solution (e.g., L-cysteine) in the same buffer

-

Ellman's reagent (DTNB) solution

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

Procedure:

-

Reagent Preparation: Prepare stock solutions of this compound, the amino acid, and DTNB in the reaction buffer. The final concentrations should be optimized based on the expected reaction rate.

-

Instrument Setup: Set up the stopped-flow instrument according to the manufacturer's instructions. Set the observation wavelength to 412 nm to monitor the formation of the yellow 2-nitro-5-thiobenzoate (TNB²⁻) anion.

-

Kinetic Run:

-

Load one syringe with the this compound solution.

-

Load the second syringe with a mixture of the amino acid and DTNB.

-

Initiate the rapid mixing of the two solutions. The reaction of this compound with the amino acid will compete with the reaction of the amino acid with DTNB.

-

Record the change in absorbance at 412 nm over time. The rate of color development will be inversely proportional to the rate of the reaction between this compound and the amino acid.

-

-

Data Analysis:

-

The observed rate constants (k_obs) are determined by fitting the absorbance versus time data to a single exponential equation.

-

By varying the concentration of this compound while keeping the amino acid concentration constant, a plot of k_obs versus [this compound] can be generated.

-

The slope of this linear plot will give the second-order rate constant (k) for the reaction.

-

Identification of this compound-Modified Residues by Mass Spectrometry

This protocol outlines the general workflow for identifying the sites of this compound modification in a protein.

Materials:

-

Protein of interest

-

This compound

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional)

-

Urea or Guanidine-HCl for denaturation

-

Trypsin or other protease

Procedure:

-

Protein Alkylation:

-

Denature the protein in a buffer containing urea or guanidine-HCl.

-

If targeting cysteine residues, reduce disulfide bonds with DTT or TCEP.

-

Incubate the protein with an excess of this compound in the dark to prevent photodegradation of the reagent. The reaction time and temperature should be optimized.

-

Quench the reaction by adding an excess of a thiol-containing reagent like DTT or β-mercaptoethanol.

-

-

Proteolytic Digestion:

-

Remove the denaturant and alkylating agent by dialysis or buffer exchange.

-

Digest the alkylated protein with a protease (e.g., trypsin) overnight.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides by reverse-phase liquid chromatography.

-

Analyze the eluted peptides by tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, Sequest).

-

Specify a variable modification corresponding to the mass of the acetonyl group (+56.026 Da) on the potential target amino acid residues (Cys, Met, His, Lys, Asp, Glu).

-

The identification of fragment ions containing this mass shift will confirm the site of modification.

-

Quantitative Analysis of Amino Acid Modification by HPLC

This protocol can be used to quantify the extent of modification of a specific amino acid by this compound.

Materials:

-

Amino acid standard

-

This compound

-

Reaction buffer

-

HPLC system with a UV or fluorescence detector

-

Derivatizing agent (e.g., o-phthalaldehyde (OPA) for primary amines)

Procedure:

-

Reaction:

-

Incubate a known concentration of the amino acid with this compound in the reaction buffer for a defined period.

-

Take aliquots at different time points and quench the reaction.

-

-

Derivatization:

-

Derivatize the amino acids in the quenched samples using a suitable agent (e.g., OPA).

-

-

HPLC Analysis:

-

Separate the derivatized amino acids on a reverse-phase HPLC column.

-

Detect the derivatized amino acids using a UV or fluorescence detector.

-

-

Quantification:

-

Quantify the amount of unmodified amino acid remaining at each time point by comparing the peak area to a standard curve of the derivatized amino acid.

-

The rate of disappearance of the unmodified amino acid can be used to determine the reaction kinetics.

-

Visualizations

Reaction Mechanism

Caption: Sₙ2 alkylation of a nucleophilic amino acid by this compound.

Experimental Workflow: Identification of this compound Modification Sites

Caption: Workflow for identifying this compound-modified residues in proteins.

Signaling Pathway: Inhibition of Glycolysis

Iodoacetate, a close analog of this compound, is a known inhibitor of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[1][6][17] This inhibition occurs through the alkylation of a critical cysteine residue in the enzyme's active site, thereby blocking the glycolytic pathway.[18] This makes iodoacetate and similar compounds useful tools for studying cellular metabolism and has been used as a model for certain metabolic disorders.[1]

Caption: Inhibition of glycolysis by this compound via GAPDH alkylation.

Conclusion

This compound is a versatile reagent for the covalent modification of amino acid residues, with a strong preference for cysteine. However, its reactivity extends to other nucleophilic amino acids such as methionine, histidine, and lysine, particularly under specific pH conditions and within certain protein microenvironments. A thorough understanding of this reactivity profile is essential for the design of experiments using this compound as a chemical probe for studying protein structure and function, as well as for the development of targeted covalent inhibitors in drug discovery. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the reactivity of this compound and to identify its modification sites within target proteins. As the field of chemical biology continues to advance, a deeper understanding of the interactions between small molecule probes like this compound and their biological targets will be critical for unlocking new therapeutic strategies.

References

- 1. Iodoacetate inhibition of glyceraldehyde-3-phosphate dehydrogenase as a model of human myophosphorylase deficiency (McArdle's disease) and phosphofructokinase deficiency (Tarui's disease) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Did Amino Acid Side Chain Reactivity Dictate the Composition and Timing of Aminoacyl-tRNA Synthetase Evolution? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protonated Glutamate and Aspartate Side Chains Can Recognize Phosphodiester Groups via Strong and Short Hydrogen Bonds in Biomacromolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of arginine guanidinium moiety in nitric-oxide synthase mechanism of oxygen activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of Arginine Guanidinium Moiety in Nitric-oxide Synthase Mechanism of Oxygen Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The guanidine like effects of arginine on aminoacylase and salt-induced molten globule state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. web.williams.edu [web.williams.edu]

- 14. agilent.com [agilent.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

Iodoacetone: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Iodoacetone (1-iodopropan-2-one) is a potent and versatile organoiodine compound that serves as a strategic building block in a multitude of organic transformations. As an α-haloketone, its bifunctional nature, characterized by two distinct electrophilic sites, renders it an invaluable precursor for constructing complex molecular architectures.[1] This guide provides a comprehensive overview of this compound's properties, synthesis, reactivity, and its critical applications in the synthesis of high-value organic compounds, particularly heterocyclic systems and scaffolds for medicinal chemistry.

Core Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₃H₅IO | [2][3] |

| Molar Mass | 183.976 g·mol⁻¹ | [2][3] |

| Appearance | Yellow liquid | [2][3] |

| Density | 2.0 ± 0.1 g/cm³ | [3] |

| Boiling Point | 163.1 °C (436.2 K) | [3] |

| Vapor Pressure | 2.1 ± 0.3 mmHg (at 25 °C) | [3] |

| Solubility | Soluble in ethanol and water | [2][4] |

| Flash Point | ~52.4 °C | [5] |

Safety and Handling:

This compound is a lachrymator and should be handled with care in a well-ventilated fume hood.[6][7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[4][6] Store containers tightly closed in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6][8] It is incompatible with strong oxidizing agents and strong bases.[9] In case of accidental exposure, move to fresh air, flush affected skin or eyes with copious amounts of water, and seek immediate medical attention.[6][9]

Synthesis of this compound: Key Methodologies

This compound is typically synthesized via one of two primary methods: the direct acid-catalyzed iodination of acetone or through a halogen exchange reaction (Finkelstein reaction) from a more readily available precursor like chloroacetone.

1. Acid-Catalyzed Iodination of Acetone:

This classic method involves the reaction of acetone with molecular iodine in the presence of an acid catalyst.[3][10] The reaction proceeds through the formation of an enol intermediate, which then acts as a nucleophile, attacking the iodine.[11][12] The reaction rate is first-order with respect to both acetone and the acid catalyst but is independent of the iodine concentration, indicating that the enol formation is the rate-determining step.[11]

Caption: Acid-catalyzed synthesis of this compound via an enol intermediate.

Experimental Protocol: Acid-Catalyzed Iodination

-

To a flask containing 5 mL of acetone, add a catalytic amount (a few drops) of a strong acid, such as phosphoric acid.[10]

-

Slowly add 1 gram of solid iodine (I₂) to the acetone solution while stirring.[10]

-

The reaction is evidenced by bubbling and the slow fading of the brown iodine color.[10][13] The reaction proceeds at room temperature.

-

The resulting product is a solution of this compound in acetone, along with the byproduct hydroiodic acid (HI).[10]

-

For purification, the this compound can be distilled from the reaction mixture.[10]

2. Finkelstein Reaction (Halogen Exchange):

A highly efficient and common method for preparing this compound is the Finkelstein reaction.[1] This involves the nucleophilic substitution of a halide (typically chloride from chloroacetone) with iodide. The reaction is driven to completion by taking advantage of solubility differences in an acetone solvent: sodium iodide (NaI) is soluble in acetone, while the resulting sodium chloride (NaCl) is not and precipitates out of the solution, shifting the equilibrium forward according to Le Châtelier's principle.[1][14]

Caption: Synthesis of this compound via the Finkelstein reaction.

Experimental Protocol: Finkelstein Reaction

-

Dissolve commercial chloroacetone in a polar aprotic solvent, typically acetone.[2]

-

Add an alkali metal iodide, such as potassium iodide (KI) or sodium iodide (NaI), to the solution.[1]

-

The reaction mixture is stirred, often at a slightly elevated temperature (e.g., 35°C), to facilitate the substitution.[2]

-

As the reaction proceeds, the less soluble alkali chloride salt will precipitate.

-

After the reaction is complete, the precipitate is removed by filtration.

-

The resulting this compound can be purified by washing, drying, and distillation under reduced pressure.[2]

Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from its dual electrophilic character. It possesses two reactive sites: the α-carbon bearing the iodine atom, which is susceptible to nucleophilic attack (Sɴ2 reaction), and the carbonyl carbon, which can also be attacked by nucleophiles.[1] This bifunctionality allows this compound to act as a key precursor in a wide array of chemical transformations.

Caption: Dual electrophilic nature of this compound and its reactivity with nucleophiles.

Precursor for Heterocyclic Systems

This compound is a cornerstone in the synthesis of diverse heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules.[1] Its ability to react with various nucleophilic species facilitates efficient ring-closure and annulation processes.[1]

Synthesis of Five- and Six-Membered Heterocycles: this compound is a valuable precursor for constructing five-membered rings like furans, thiophenes, and pyrroles, as well as six-membered and fused heterocyclic systems.[1] The general strategy involves reacting this compound with a substrate containing two nucleophilic centers, leading to a cascade of alkylation and cyclization/condensation reactions.

Representative Applications in Heterocycle Synthesis:

| Heterocycle Class | Reactant(s) | General Conditions | Product Type | Reference(s) |

| Imidazo[2,1-b]benzothiazoles | 2-Amino-1,3-benzothiazole | Reaction in the absence of base/catalyst, followed by intramolecular cyclization | Fused heterocyclic salts | [15] |

| Annulated Heterocycles | 2-Mercaptoimidazoline | One-step reaction, with or without iodine | Fused ring systems | [1][16] |

| General O, N, S, Se-Heterocycles | Various nucleophiles with alkynes | Iodine-mediated electrophilic cyclization | Iodofunctionalized heterocycles | [17] |

Workflow: Synthesis of Imidazo[2,1-b]benzothiazole Derivatives

The reaction between 2-amino-1,3-benzothiazole and this compound provides a clear example of this compound's utility. The reaction proceeds via N-alkylation at the endocyclic nitrogen, followed by an intramolecular cyclization to form the fused imidazo[2,1-b]benzothiazolium core structure.[15]

Caption: Workflow for synthesizing fused heterocycles using this compound.

Experimental Protocol: Synthesis of 2,3-Dihydro-2,2-dimethyl-7-hydroxy-5-(un)substituted-imidazo[2,1-b]benzothiazolium Iodide [15]

-

A mixture of the appropriate 2-amino-6-(un)substituted-4,5,6,7-tetrahydro-1,3-benzothiazole (1.0 mmol) and this compound (1.0 mmol, 0.184 g) is prepared.

-

The reaction proceeds without a solvent or catalyst. The mixture is monitored for completion.

-

Upon completion, the resulting solid residue is washed thoroughly with diethyl ether.

-

The crude product is then purified by recrystallization from ethanol to yield the final imidazo[2,1-b]benzothiazolium iodide salt.

Role in Medicinal Chemistry and Drug Development

This compound and the heterocyclic scaffolds derived from it are of paramount importance in medicinal chemistry.[1]

-

Precursor for Bioactive Scaffolds: It serves as a starting material for complex molecules with potential biological activity, including novel antiviral nucleoside scaffolds.[1]

-

Enzyme Inhibition and Probe for Biological Targets: As a potent alkylating agent, this compound can covalently modify nucleophilic amino acid residues, such as cysteine and histidine, in proteins.[1][18] This reactivity is instrumental in biochemical studies to probe enzyme mechanisms, identify active sites, and develop novel therapeutic agents.[1] For instance, it has been used in screening assays to identify inhibitors of enzymes like iodotyrosine deiodinase, which is crucial for thyroid function.[19][20]

Conclusion

This compound is a powerful and versatile precursor in organic synthesis, distinguished by its predictable reactivity and broad applicability. Its role as a bifunctional electrophile makes it an indispensable tool for the efficient construction of complex organic molecules, particularly a wide range of nitrogen-, sulfur-, and oxygen-containing heterocycles. For researchers in synthetic chemistry and drug development, a comprehensive understanding of this compound's properties, synthesis, and reaction mechanisms is essential for leveraging its full potential in the creation of novel compounds with significant therapeutic and industrial value.

References